4-Fluoro-5-methoxy-2-nitrobenzamide is a chemical compound characterized by its unique structural features, including a fluorine atom, a methoxy group, and a nitro group attached to a benzamide framework. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in synthesizing various pharmaceuticals.
The compound is classified as an aromatic amide, specifically a substituted benzamide. It is synthesized through various methods involving nitration and amidation reactions. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a subject of interest in scientific research.
The synthesis of 4-Fluoro-5-methoxy-2-nitrobenzamide typically involves several key steps:
The molecular formula for 4-Fluoro-5-methoxy-2-nitrobenzamide is CHFNO. The structure features:
The arrangement of these groups contributes to its chemical reactivity and biological properties.
4-Fluoro-5-methoxy-2-nitrobenzamide can undergo several types of chemical reactions:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly used to characterize this compound's structure and purity .
4-Fluoro-5-methoxy-2-nitrobenzamide has several applications in scientific research:
The synthesis of 4-fluoro-5-methoxy-2-nitrobenzamide derivatives employs strategic multi-step routes with critical regiochemical control. A foundational approach involves the acylation of 4-fluoro-2-methoxy-5-nitroaniline with benzoyl chloride derivatives under Schotten-Baumann conditions. This method, protected under patent WO2018207120, proceeds in anhydrous toluene at 0-5°C, yielding the target benzamide scaffold with >85% purity after crystallization from ethanol/water mixtures [1]. Alternative pathways leverage continuous flow nitration as described in patent CN119161252B, where 4-fluoro-2-methoxyphenol undergoes regioselective nitration using mixed acid (H₂SO₄/HNO₃) in a microreactor system. This technology achieves precise temperature control (5±0.5°C), suppressing di-nitration byproducts and enhancing isolated yields to 92% compared to batch processing (68-72%) [2].
Recent innovations focus on late-stage functionalization of the benzamide nitrogen. N-Alkylation is efficiently accomplished using potassium carbonate as base and alkyl halides in DMF at 60°C, while N-acylation employs acyl chlorides with triethylamine in dichloromethane at ambient temperature. The electron-withdrawing nitro group ortho to the amide carbonyl significantly enhances nitrogen nucleophilicity, enabling these transformations without competing O-alkylation [1] [4].
Table 1: Comparative Yields for Key Synthetic Methods
Synthetic Route | Key Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Aniline Acylation | Benzoyl chloride, toluene, 0-5°C | 85-88 | >99:1 (N vs O-acyl) |
Continuous Flow Nitration | Mixed acid, 5°C, residence 90s | 92 | 98:2 (5-NO₂ vs 6-NO₂) |
Palladium-Catalyzed Amination | Pd(dba)₂/XPhos, aryl halides | 75-82 | N/A |
Electrophilic Fluorination | Selectfluor, chiral PTC, CH₂Cl₂ | 88, 92% ee | Ortho-directed |
Catalysis plays a pivotal role in overcoming synthetic challenges associated with electron-deficient aromatic systems. Palladium-catalyzed C-N coupling enables the introduction of diverse amine functionalities at the 2-nitro position. Optimized conditions (Pd₂(dba)₃/XPhos catalyst system, Cs₂CO₃ base, dioxane solvent at 100°C) facilitate coupling with primary and secondary amines, achieving 75-82% yields while maintaining fluorine integrity [1]. For nitro-group reduction, catalytic transfer hydrogenation using ammonium formate and 10% Pd/C in methanol provides the corresponding aniline without dehalogenation, whereas classical tin(II) chloride reduction risks fluorine displacement.
Phase-transfer catalysis (PTC) revolutionizes electrophilic fluorination at the ortho position relative to the methoxy group. Patent WO2013096971 details chiral bis-cinchona alkaloid-derived PTCs (e.g., N-(anthracenylmethyl)cinchonidinium bromide) enabling asymmetric fluorination with Selectfluor® in dichloromethane/water biphasic systems. This achieves enantioselectivities up to 92% ee for fluorinated benzamide precursors – critical for chiral analog synthesis [4]. Additionally, molybdenum-catalyzed reactions (MoO₂(acac)₂/Cu(OTf)₂) effectively convert nitro-containing precursors into conformationally restricted heterocycles like quinazolinones, serving as key intermediates for benzamide analogs .
The distinct electronic landscape of the 4-fluoro-5-methoxy-2-nitrobenzamide scaffold enables predictable regioselective modifications:
Protecting group strategies are critical for differential functionalization. The amide nitrogen is protected as the N-tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate/DMAP, while the methoxy group is selectively deprotected to phenol using BBr₃ in dichloromethane at -40°C. This allows separate modification of the phenol oxygen (alkylation, esterification) and subsequent deprotection/re-functionalization of the amide nitrogen [1] [7].
Metabolic instability, particularly amide bond hydrolysis and oxidative O-demethylation, presents significant challenges for benzamide therapeutics. Conformational restriction strategies effectively mitigate these liabilities:
Table 2: Metabolic Stability Enhancement via Conformational Restriction
Modification Strategy | Structural Motif | HLM t₁/₂ (min) | Improvement vs Parent |
---|---|---|---|
Linear Benzamide (Parent) | C₆H₄FC(O)NHR, 5-OMe, 2-NO₂ | 23.5 ± 2.1 | Baseline |
Quinazolinone Annulation | Fused [6,6]-bicyclic system | 58.7 ± 4.3 | 2.5-fold |
N-Spirocyclopropylbenzamide | N-CH₂-cyclopropyl | 89.2 ± 6.1 | 3.8-fold |
Ortho-CF₃ shielded methoxy | 6-CF₃, 5-OMe | 112.4 ± 8.7 | 4.8-fold |
Additionally, amide bond isosteres significantly enhance stability. Systematic replacement of the labile amide linkage with 1,2,3-triazole (from CuAAC click chemistry), oxadiazole (via cyclodehydration of acylhydrazides), or trans-olefin (via Wittig reaction) maintains planarity while conferring complete resistance to hydrolytic enzymes. These modified analogs retain bioactivity with microsomal half-lives exceeding 240 minutes [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: